Phenyldichlorosilane
Overview
Description
Phenyldichlorosilane is a chemical compound that is not directly mentioned in the provided papers, but its derivatives and synthesis methods are extensively discussed. It is related to phenyltrichlorosilane, which is a precursor to various polysiloxanes and silsesquioxanes, compounds that have phenyl groups attached to silicon atoms through chlorine substituents. These materials are of interest due to their potential applications in various fields, including materials science and polymer chemistry.
Synthesis Analysis
The synthesis of phenyltrichlorosilane, a closely related compound to phenyldichlorosilane, can be achieved through gas phase condensation of trichlorosilane and chlorobenzene, as described in the research. This process is catalyzed by boron trichloride and involves an insertion mechanism of dichlorosilylene into the C-Cl bond to form phenyltrichlorosilane . Another method involves the hydrolysis-condensation reaction of phenyltrichlorosilane in water-acetone solutions, which is influenced by the concentration of HCl .
Molecular Structure Analysis
The molecular structure of phenylsilane, which is structurally similar to phenyldichlorosilane, has been determined using gas-phase electron diffraction and ab initio molecular orbital calculations. The molecule exhibits a perpendicular conformation with a Si-H bond orthogonal to the plane of the benzene ring, and this conformation is the potential energy minimum .
Chemical Reactions Analysis
Phenyltrichlorosilane undergoes hydrolysis and condensation reactions to form various siloxanes and silsesquioxanes. The hydrolysis-condensation reaction's rate and product yield are significantly affected by the HCl concentration, leading to different geometric isomers of cyclotetrasiloxanes . Additionally, the synthesis of ladder-like polysilsesquioxanes with reactive side chains demonstrates the versatility of phenyltrichlorosilane derivatives in forming advanced functional polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl polysiloxanes are influenced by the phenyl units and monomer sequences. Molecular dynamics simulations and experimental techniques such as 29Si NMR, DSC, DMA, spectrofluorimetry, and LSCM have been used to investigate these properties. The presence of phenyl units affects the length of dimethyl units and increases the proportion of consecutive phenyl units, which in turn influences the material's thermodynamic and photophysical behavior .
Scientific Research Applications
Synthesis and Material Applications
Synthesis of Polysilanes : Phenyldichlorosilane was used in the synthesis of fluoroalkoxyalkyl(phenyl)dichlorosilanes and subsequent polysilanes, which showed increased char yields and narrow emission peaks in chloroform solution, making them promising for various applications (Zuev & Skvortsov, 2003).
Formation of Self-Assembled Monolayers : The use of phenyldichlorosilane in forming self-assembled monolayers, with potential applications in surface modification and nanotechnology, has been demonstrated. The morphology of these surfaces was found to depend on various parameters including the nature of hydrolyzable functions and the length of the aromatic segment (Moineau, Granier, & Lanneau, 2004).
Latent Fingerprint Detection : Modified silica spheres using 4-(chloromethyl) phenyltrichlorosilane have been developed for sensitive and selective latent fingerprint detection, showing potential in forensic science applications (Huang et al., 2015).
LED Encapsulation : Phenyldichlorosilane was used in the fabrication of oligosiloxane-based hybrid materials for LED encapsulation, offering high refractive index and thermal stability (Kim, Yang, & Bae, 2010).
Catalysis and Chemical Reactions
Bis(methimazolyl)silyl Complexes : The reaction of phenyldichlorosilane with methimazole led to the synthesis of novel bis(methimazolyl)silane complexes, which could have applications in organometallic chemistry and catalysis (Hill, Neumann, & Wagler, 2010).
Gas Phase Synthesis of Phenyltrichlorosilane : The gas-phase condensation mechanism for synthesizing phenyltrichlorosilane from trichlorosilane and chlorobenzene was studied, offering insights into improving commercial production processes (Huang, Liu, Wang, & Wang, 2013).
Other Applications
Perovskite Solar Cells : Phenyldichlorosilane was used as an interface modifier in perovskite solar cells, improving the power conversion efficiency and quality of the PCBM film (Wang et al., 2016).
Poly(phenylsilsesquioxane) Formation : The hydrolysis of phenyltrichlorosilane and subsequent condensation was studied for the synthesis of poly(phenylsilsesquioxane), an important compound in polymer science (Yamamoto et al., 2004).
High-Phenyl Polysiloxanes : Molecular dynamics simulations and experiments provided insights into the structure-property relationships of high-phenyl polysiloxanes, useful for designing high-performance siloxanes (Zhu et al., 2019).
Metal Protection and Barrier : A methyl phenyl polysiloxane resin derived from phenyldichlorosilane was used to manufacture protective coatings for steel, showcasing its application in corrosion and erosion protection (Barletta et al., 2015).
Safety And Hazards
Phenyldichlorosilane is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
InChI |
InChI=1S/C6H5Cl2Si/c7-9(8)6-4-2-1-3-5-6/h1-5H | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAFLNBULDHNJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870896 | |
Record name | Benzene, (dichlorosilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyldichlorosilane | |
CAS RN |
1631-84-1 | |
Record name | Dichlorophenylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (dichlorosilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, (dichlorosilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorophenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dichlorophenylsilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT7Y64S7UH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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